molecular formula C23H33N3O2S B2847925 N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide CAS No. 433257-82-0

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide

Cat. No.: B2847925
CAS No.: 433257-82-0
M. Wt: 415.6
InChI Key: FEPCKBOZACWKKI-UHFFFAOYSA-N
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Description

N-{4-[(Adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide is a synthetic compound featuring a thiazole core substituted with an adamantane-methyl group at position 4 and an acetamide moiety modified with a cyclohexylformamido group at position 2. The cyclohexylformamido substituent introduces steric bulk, which may influence binding interactions with biological targets.

Properties

IUPAC Name

N-[2-[[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2S/c27-20(13-24-21(28)18-4-2-1-3-5-18)26-22-25-19(14-29-22)12-23-9-15-6-16(10-23)8-17(7-15)11-23/h14-18H,1-13H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPCKBOZACWKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC(=O)NC2=NC(=CS2)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, which is then reacted with thiazole and cyclohexylformamido intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and minimize reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide has been investigated for its potential therapeutic properties, particularly in the fields of antiviral and anticancer research.

Antiviral Activity

Research indicates that similar compounds with adamantane structures exhibit anti-dengue virus activity. It is hypothesized that this compound may interact with viral proteins or host factors essential for the viral life cycle, potentially interfering with viral replication processes.

Anticancer Properties

Recent studies have shown that compounds with similar structural features can exhibit significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). These compounds have mechanisms involving:

  • Induction of Apoptosis: Triggering apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Inhibiting cellular proliferation by arresting the cell cycle at the G2/M phase.

Mechanistic studies suggest that these compounds may interfere with tubulin polymerization and inhibit key kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

Chemical Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules in organic chemistry. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.

Synthetic Routes

The synthesis typically involves multiple steps starting from an adamantane derivative, which is reacted with thiazole and cyclohexylformamido intermediates. Techniques such as microwave-assisted synthesis can enhance reaction efficiency and minimize reaction times.

Material Science

In industrial applications, this compound can be utilized in the development of new materials with unique properties due to its structural characteristics.

Case Study 1: Antiviral Research

A study explored the antiviral properties of adamantane derivatives against dengue virus serotype 2. The findings indicated that compounds similar to this compound exhibited low cytotoxicity while significantly inhibiting viral replication.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of thiazole derivatives. The results demonstrated that these compounds could induce apoptosis in MCF-7 and HCT116 cell lines with IC50 values ranging from 0.28 to 10 μg/mL. Mechanistic investigations revealed that these compounds inhibited tubulin polymerization and affected kinase signaling pathways crucial for cell survival.

Mechanism of Action

The mechanism of action of N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazole vs. Benzothiazole: The compound 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () replaces the thiazole with a benzothiazole fused to a benzene ring. The methoxy group at position 6 improves solubility compared to the adamantane-methyl group in the target compound .
  • Thiazole vs. Indole :
    N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives () feature an indole core. The indole’s NH group enables hydrogen bonding, absent in the thiazole-based target compound, which may affect target selectivity .

Substituent Variations

  • Adamantane Attachment: The target compound uses a methyl linker (4-[(adamantan-1-yl)methyl]), while 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide () attaches adamantane directly. The methyl spacer may reduce steric hindrance during synthesis or binding .
  • Acetamide Modifications: The cyclohexylformamido group in the target compound contrasts with the morpholino group in N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (). Morpholino enhances solubility, whereas cyclohexylformamido increases hydrophobicity . Anti-exudative acetamides () feature triazole-thioether substituents, demonstrating how sulfur-containing groups can modulate biological activity .

Table 1: Structural Comparison of Selected Adamantane-Thiazole Derivatives

Compound Name Core Structure Adamantane Attachment Key Substituents
N-{4-[(Adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide Thiazole 4-[(Adamantan-1-yl)methyl] Cyclohexylformamido
2-(Adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide () Benzothiazole Direct (C-2) 6-Methoxy
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () Thiazole None 4-(2-Chlorophenyl), Morpholino
N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-bromophenyl)acetamide () Acetamide Direct (N-linked) 4-Bromophenyl

Physicochemical and Pharmacological Properties

  • Anti-exudative acetamides () achieved 73% yield with triazole-thioether motifs, though the target compound’s efficacy remains unstudied . The benzothiazole derivative () exhibited crystallographic stability via H-bonded dimers, a feature the target compound may replicate with its amide groups .

Challenges and Opportunities

  • Synthetic Complexity : The cyclohexylformamido group may require multi-step protection/deprotection strategies, as seen in ’s bromophenyl synthesis (51% yield) .
  • Target Selectivity : Structural analogs like the indole derivatives () demonstrate the impact of core heterocycles on bioactivity, warranting further exploration for the target compound .

Biological Activity

N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-2-(cyclohexylformamido)acetamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an adamantane moiety, thiazole ring, and cyclohexylformamido group. This structural diversity is believed to influence its biological properties significantly.

Property Details
IUPAC Name N-[2-[[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide
Molecular Formula C23H33N3O2S
Molecular Weight 413.68 g/mol
CAS Number 433257-82-0

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thiazole have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.28 to 10 μg/mL .

In particular, compounds with similar structural features have demonstrated mechanisms such as:

  • Induction of Apoptosis: Mechanistic studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest: Some derivatives have been shown to arrest the cell cycle at the G2/M phase, inhibiting cellular proliferation .

The biological mechanisms through which this compound exerts its effects may involve:

  • Tubulin Inhibition: Some studies indicate that similar compounds interfere with tubulin polymerization, a critical process for cell division.
  • Kinase Inhibition: Research has highlighted the potential for these compounds to inhibit key kinases involved in cell signaling pathways that promote cancer cell survival and proliferation .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results showed that compounds with adamantane and thiazole moieties had enhanced cytotoxicity compared to those without these structures. The most potent compound exhibited an IC50 value of 0.34 μM against MCF-7 cells .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the thiazole ring and the introduction of cyclohexyl groups significantly impacted biological activity. The presence of bulky groups like adamantane improved solubility and bioavailability, leading to increased anticancer efficacy .

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